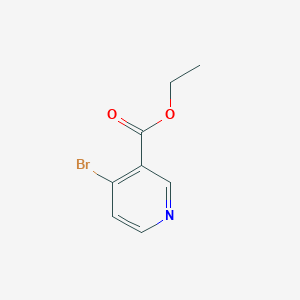

4-Bromopyridine-3-carboxylic acid ethyl ester

描述

4-Bromopyridine-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, featuring a bromine atom at the 4-position and a carboxylic acid ethyl ester group at the 3-position. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Halogenation: The compound can be synthesized by halogenating pyridine-3-carboxylic acid ethyl ester using bromine in the presence of a suitable catalyst.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group with bromine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different derivatives.

Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.

Substitution: Nucleophiles such as sodium hydroxide and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: Pyridine-3-carboxylic acid ethyl ester derivatives without bromine.

Substitution: Various substituted pyridine derivatives.

属性

IUPAC Name |

ethyl 4-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBGHESMEIUDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625727 | |

| Record name | Ethyl 4-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092353-02-0 | |

| Record name | Ethyl 4-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Synthetic Intermediates

4-Bromopyridine-3-carboxylic acid ethyl ester serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions. This compound is particularly valuable in the synthesis of:

- Pharmaceuticals : It is used to create various drug candidates, especially those targeting specific biological pathways or mechanisms.

- Agrochemicals : The compound is utilized in developing herbicides and pesticides due to its ability to modify biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Research indicates that derivatives of this compound can exhibit:

- Antibacterial Activity : Studies have shown that certain derivatives possess significant antibacterial properties, making them candidates for treating infections caused by resistant bacteria .

- Antitumor Activity : Some research suggests that compounds derived from 4-bromopyridine structures may inhibit cancer cell proliferation by targeting specific cellular pathways .

Biological Research

The compound plays a role in biological research, particularly in studying enzyme interactions and metabolic pathways. Its derivatives have been used to probe biological systems, aiding in understanding disease mechanisms and potential therapeutic interventions.

Industrial Applications

In industrial settings, this compound is utilized for:

- Chemical Synthesis : It acts as an intermediate in the production of various chemicals used across multiple industries.

- Material Science : The compound's derivatives are explored for their potential use in developing new materials with specific properties.

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing new antibacterial agents utilized this compound as a starting material. The research demonstrated that modifying the ethyl ester group significantly enhanced antibacterial efficacy against Gram-positive bacteria. The results indicated that certain modifications led to compounds with minimal toxicity while maintaining high activity levels .

Case Study 2: Development of Antitumor Compounds

Research investigating the antitumor activity of pyridine derivatives found that compounds derived from this compound exhibited promising results in inhibiting tumor cell growth. The study highlighted the importance of structural modifications on the pyridine ring, which influenced the biological activity of the synthesized compounds .

作用机制

The mechanism by which 4-Bromopyridine-3-carboxylic acid ethyl ester exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.

相似化合物的比较

3-Bromopyridine-4-carboxylic acid ethyl ester: Similar structure but with the positions of bromine and carboxylic acid groups reversed.

4-Bromopyridine-2-carboxylic acid ethyl ester: Similar structure but with the carboxylic acid group at the 2-position.

Uniqueness: 4-Bromopyridine-3-carboxylic acid ethyl ester is unique due to its specific arrangement of functional groups, which influences its reactivity and applications compared to similar compounds.

生物活性

4-Bromopyridine-3-carboxylic acid ethyl ester (C8H8BrNO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 4-position of the pyridine ring, which influences its reactivity and biological interactions. The compound has a molecular weight of 216.06 g/mol and is classified under various chemical databases, including PubChem .

Synthesis

The synthesis of this compound typically involves the esterification of 4-bromopyridine-3-carboxylic acid with ethanol in the presence of an acid catalyst. This method allows for the efficient formation of the ester while minimizing side reactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Research has explored the potential anticancer properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as a candidate for cancer therapy. The compound's ability to inhibit specific enzymes involved in cell proliferation has been highlighted as a key mechanism .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission, and their inhibition may have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, making it a potential candidate for developing new antibiotics .

- Cancer Cell Apoptosis : In another study involving human cancer cell lines, treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings, showing enhanced caspase activation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Binding : The bromine substituent enhances binding affinity to target enzymes, leading to effective inhibition.

- Cell Signaling Modulation : The compound may alter cellular signaling pathways involved in proliferation and apoptosis.

Comparative Analysis

A comparison table summarizing the biological activities of this compound versus other similar compounds is presented below:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | AChE/BuChE |

| 2-Fluoropyridine derivatives | Moderate | Low | None |

| 3-Methylpyridine derivatives | Low | High | AChE |

准备方法

Halogenation of Pyridine-3-carboxylic Acid Ethyl Ester

- The most direct approach involves the selective bromination of pyridine-3-carboxylic acid ethyl ester at the 4-position.

- Bromine is used as the halogenating agent, often in the presence of a suitable catalyst to enhance regioselectivity and yield.

- This method is widely used in industrial settings due to its straightforwardness and scalability.

| Parameter | Details |

|---|---|

| Starting Material | Pyridine-3-carboxylic acid ethyl ester |

| Halogenating Agent | Bromine (Br2) |

| Catalyst | Lewis acids or other halogenation catalysts (unspecified) |

| Solvent | Often organic solvents compatible with bromine |

| Temperature | Controlled to optimize selectivity (typically mild conditions) |

| Yield | Generally high, depending on catalyst and conditions |

- The reaction proceeds via electrophilic aromatic substitution.

- The presence of the electron-withdrawing carboxylic ester group directs bromination predominantly to the 4-position.

- Post-reaction purification is necessary to isolate the desired 4-bromo derivative with high purity.

Nucleophilic Substitution on Suitable Pyridine Derivatives

- Another approach is nucleophilic substitution where a suitable leaving group (e.g., a halide or sulfonate) on a pyridine-3-carboxylic acid ethyl ester derivative is replaced by bromine.

- This method can be useful when direct bromination is challenging or when regioselectivity needs to be controlled by precursor design.

| Parameter | Details |

|---|---|

| Starting Material | Pyridine derivative with leaving group at 4-position |

| Nucleophile | Bromide ion source (e.g., NaBr) |

| Solvent | Polar aprotic solvents (e.g., DMF) |

| Temperature | Moderate heating to facilitate substitution |

| Yield | Variable, depends on leaving group and reaction conditions |

- This method allows for the introduction of bromine under milder conditions.

- It is less commonly used industrially compared to direct halogenation.

Esterification and Subsequent Bromination

- Starting from pyridine-3-carboxylic acid, esterification with ethanol under acidic conditions forms pyridine-3-carboxylic acid ethyl ester.

- The ester is then brominated at the 4-position using bromine and catalyst as described above.

Typical Esterification Conditions:

| Parameter | Details |

|---|---|

| Acid | Pyridine-3-carboxylic acid |

| Alcohol | Ethanol |

| Catalyst | Concentrated sulfuric acid or other acid catalysts |

| Temperature | Gentle heating (e.g., reflux) |

| Removal of Water | Distillation or azeotropic removal to drive equilibrium |

| Yield | High, depending on reaction time and conditions |

- Esterification precedes bromination to ensure the carboxyl group is protected as an ester, which influences the regioselectivity of bromination.

- This two-step method is useful for preparing the ester first, then selectively introducing bromine.

Alternative Synthetic Routes via Palladium-Catalyzed Cross-Coupling (Research Findings)

Recent research has explored palladium-catalyzed cross-coupling reactions involving pyridine derivatives to prepare substituted pyridines, including bromopyridine esters:

- Cross-coupling of serine-derived organozinc reagents with bromopyridines can yield substituted pyridyl amino acids, which can be further modified to esters.

- Palladium catalysts such as bis(triphenylphosphine)palladium dichloride are used.

- This method offers regioselectivity and functional group tolerance but is more complex than direct halogenation.

| Aspect | Details |

|---|---|

| Catalysts | Pd-based catalysts (e.g., Pd(PPh3)2Cl2) |

| Reagents | Organometallic zinc reagents |

| Solvent | DMF or similar polar aprotic solvents |

| Temperature | Room temperature to mild heating |

| Yield | Moderate (40-60%) |

| Advantages | High selectivity, functional group tolerance |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Type | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Halogenation | Pyridine-3-carboxylic acid ethyl ester | Bromine, halogenation catalyst | Electrophilic aromatic substitution | High (>80%) | Simple, scalable | Requires control for selectivity |

| Nucleophilic Substitution | Pyridine derivative with leaving group | Bromide ion (e.g., NaBr) | Nucleophilic substitution | Variable (moderate) | Milder conditions possible | Depends on precursor availability |

| Esterification + Bromination | Pyridine-3-carboxylic acid | Ethanol, acid catalyst; Bromine | Esterification + halogenation | High (esterification >80%) | Stepwise control of functional groups | Multi-step process |

| Pd-Catalyzed Cross-Coupling | Bromopyridines and organozinc reagents | Pd catalysts | Cross-coupling | Moderate (40-60%) | High regioselectivity, functional group tolerance | More complex, expensive catalysts |

Detailed Research Findings from Patent CN102911174A

- A patented method describes preparation of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, a related compound, using sodium nitrite and acidic conditions.

- Reaction temperatures are maintained between -5°C and 0°C.

- The process uses intermediates prepared via palladium-catalyzed hydrogenation and alkylation steps.

- The yield reported is greater than 90%, with mild reaction conditions and simple post-treatment.

- Though this patent focuses on pyrazolo-pyridine derivatives, the methodology provides insight into brominated pyridine ester preparation under controlled conditions.

常见问题

Q. Critical Factors :

- Temperature : Reflux conditions (~80°C) optimize radical bromination efficiency.

- Catalyst : AIBN enhances bromine radical generation, improving regioselectivity at the 4-position .

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials and byproducts .

How can researchers characterize the structural and purity profiles of this compound using spectroscopic and chromatographic methods?

Basic Research Question

Methodological Approaches :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₂CH₃), δ 4.3–4.4 ppm (quartet, OCH₂), and aromatic protons (δ 7.5–8.9 ppm) confirm ester formation and bromine position .

- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm and quaternary carbons adjacent to bromine (~115 ppm) .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O mobile phase) assess purity (>98%) and detect trace impurities .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M+H]⁺ at m/z 244/246 (Br isotope pattern) .

Validation : Cross-referencing with PubChem data (DTXSID60571549) ensures structural accuracy .

What strategies are effective in optimizing bromination and esterification steps to enhance scalability and efficiency?

Advanced Research Question

Bromination Optimization :

- Alternative Catalysts : Switching from AIBN to light-initiated bromination reduces side reactions in photosensitive substrates .

- Flow Chemistry : Continuous flow reactors improve heat distribution and reaction control, achieving >90% yield in industrial settings .

Q. Esterification Enhancements :

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) .

- Enzyme Catalysis : Lipases (e.g., CAL-B) enable greener esterification under mild conditions (pH 7, 40°C) .

Challenges : Competing C-2 bromination or over-esterification requires careful monitoring via TLC or in-line IR .

How do substituent positions on the pyridine ring (e.g., bromine at C4 vs. C3) affect reactivity in cross-coupling reactions?

Advanced Research Question

Substituent Effects :

- C4-Bromine : Favors Suzuki-Miyaura coupling due to reduced steric hindrance, enabling Pd-catalyzed arylations (e.g., with phenylboronic acid, 80% yield) .

- C3-Bromine : Less reactive in coupling but more prone to nucleophilic aromatic substitution (e.g., with amines or thiols) .

Case Study : Ethyl 4-bromopyridine-3-carboxylate undergoes Buchwald-Hartwig amination with primary amines (e.g., benzylamine) at 100°C, while the 3-bromo isomer requires harsher conditions (130°C) .

Theoretical Insights : DFT calculations show C4-bromine’s electron-withdrawing effect lowers LUMO energy, facilitating oxidative addition to Pd(0) .

What methodological approaches evaluate the biological activity of derivatives in drug discovery?

Advanced Research Question

In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with derivatives showing IC₅₀ values <10 µM .

Q. Structural Modifications :

- Ester Hydrolysis : Free carboxylic acid derivatives (e.g., 4-bromopyridine-3-carboxylic acid) enhance solubility for in vivo testing .

- Bioisosteres : Replacing bromine with CF₃ or Cl alters metabolic stability (e.g., microsomal t₁/₂ studies) .

ADME Profiling : LC-MS/MS quantifies plasma stability and CYP450 inhibition potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。